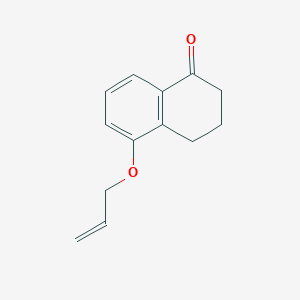

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h2,4-5,8H,1,3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSJYQIGDHUJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC2=C1CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220539 | |

| Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53863-69-7 | |

| Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53863-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(2-propen-1-yloxy)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Allyloxy 1,2,3,4 Tetrahydro 1 Naphthalenone and Its Derivatives

Strategies for the Construction of the 1,2,3,4-Tetrahydronaphthalenone Core

The formation of the bicyclic tetralone core is a critical step and can be achieved through several established synthetic strategies, including cyclization, dearomatization, and ring-closing metathesis reactions.

Cyclization Reactions in Naphthalenone Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of tetralone derivatives. The most prominent among these is the Friedel-Crafts acylation.

Intramolecular Friedel-Crafts Acylation: This reaction typically involves the cyclization of a γ-phenylbutyric acid or its corresponding acyl chloride. The process is catalyzed by a Lewis acid or a strong protic acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring to form the six-membered ketone ring. acs.orgresearchgate.netmasterorganicchemistry.com

A common route starts with the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by reduction and subsequent intramolecular cyclization. For instance, the synthesis of the parent α-tetralone can be achieved from benzene (B151609) and succinic anhydride via 3-benzoylpropanoic acid, which is then reduced and cyclized. nih.gov Various catalysts have been employed for the cyclization of 4-arylbutyric acids, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and metal triflates, with the choice of catalyst influencing reaction conditions and yields. masterorganicchemistry.comresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Phenylbutanoic acid | Polyphosphoric acid | 1,2,3,4-Tetrahydro-1-naphthalenone | High | masterorganicchemistry.com |

| 4-Phenylbutyric acid | Trifluoroacetic anhydride | 1,2,3,4-Tetrahydro-1-naphthalenone | Good | researchgate.net |

| 4-Arylbutyric acids | Bi(NTf2)3 or M(OTf)3 | Substituted 1-tetralones | Good to Excellent |

This table presents a selection of reported methods and yields may vary based on specific substrates and reaction conditions.

Dearomatization Reactions in Naphthalenone Formation

Dearomatization of naphthol derivatives offers a powerful and increasingly popular strategy for the synthesis of naphthalenones. researchgate.net This approach directly converts a planar aromatic system into a three-dimensional cyclic ketone.

Oxidative Dearomatization: This method involves the oxidation of a naphthol derivative in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate that then undergoes nucleophilic attack to yield the naphthalenone. A variety of catalytic systems, including those based on organoiodine and metals like copper and iron, have been developed to achieve this transformation with high efficiency and enantioselectivity. acs.orgresearchgate.netnih.gov For instance, the catalytic enantioselective oxidative dearomatization of 1-naphthols has been achieved using chiral iminium catalysts, yielding ortho-quinols in high yields and enantioselectivities. nih.gov Electrochemical methods have also been employed for the oxidative dearomatization of 2-naphthols, providing a metal-free and environmentally friendly alternative. rsc.org

Catalytic Asymmetric Dearomatization: Significant progress has been made in the development of catalytic asymmetric dearomatization (CADA) of naphthols, allowing for the stereocontrolled synthesis of chiral naphthalenones. researchgate.netrsc.org These reactions often utilize chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to induce enantioselectivity. researchgate.net For example, an organocatalytic asymmetric chlorinative dearomatization of naphthols has been reported, affording chiral naphthalenones with a chlorine-containing all-carbon quaternary stereocenter in excellent yields and enantioselectivities. nih.govrsc.org

| Naphthol Derivative | Reagent/Catalyst | Product Type | Key Features | Reference |

| 1-Naphthols | Chiral Iminium Catalyst/mCPBA | ortho-Quinols | High yield, high enantioselectivity | nih.gov |

| 2-Naphthols | Electrochemical oxidation | Naphthalenones | Metal-free, eco-friendly | rsc.org |

| Substituted Naphthols | Chiral Phosphoric Acid | Axially and centrally chiral naphthalenones | High diastereoselectivity and enantioselectivity | researchgate.net |

| Naphthols | N-Chlorosuccinimide/Organocatalyst | Chloro-substituted naphthalenones | High yield, high enantioselectivity | nih.govrsc.org |

This table highlights different approaches to dearomatization for naphthalenone synthesis.

Ring-Closing Metathesis Approaches to Tetrahydronaphthalenones

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins and has been applied to the synthesis of various carbocycles and heterocycles. nih.govnorthwestern.eduutc.edu In the context of tetrahydronaphthalenones, this strategy would involve the cyclization of a suitably functionalized diene precursor.

The application of RCM to construct the core tetralone skeleton is less common than cyclization and dearomatization methods. This approach would necessitate the synthesis of a diene precursor containing the necessary aromatic and carbonyl functionalities. The subsequent ruthenium- or molybdenum-catalyzed metathesis would then form the unsaturated six-membered ring, which could be hydrogenated if necessary to yield the tetrahydronaphthalenone. While specific examples for the direct synthesis of the 1,2,3,4-tetrahydronaphthalenone core via RCM are not extensively documented in readily available literature, the versatility of RCM suggests its potential as a viable, albeit more complex, synthetic route. nih.govnorthwestern.eduutc.edu

Introduction of the Allyloxy Moiety at the C-5 Position

The introduction of the allyloxy group at the C-5 position of the tetralone core typically starts from the corresponding 5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone precursor. This precursor can be synthesized through methods such as the catalytic reduction of 1,5-dihydroxynaphthalene. google.com

Etherification Reactions for Allyloxy Group Installation

The most direct method for introducing the allyloxy group is through an etherification reaction, most commonly the Williamson ether synthesis.

Williamson Ether Synthesis: This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group of 5-hydroxy-1-tetralone with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an allyl halide, such as allyl bromide or allyl chloride, to form the desired 5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenone. wikipedia.orgmasterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction, with common bases including sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), and sodium hydroxide (NaOH). youtube.comyoutube.com

| Substrate | Reagents | Product | Key Features | Reference |

| 5-Hydroxy-1-tetralone | Allyl bromide, K(_2)CO(_3), Acetone | This compound | Standard Williamson ether synthesis conditions | General Knowledge |

| Phenols | Allyl trimethylammonium chloride, Pd catalyst | Allyl ethers | Mechanochemical, solvent-free | nih.gov |

| Alcohols | 2,4,6-Tris(allyloxy)-1,3,5-triazine, TfOH | Allyl ethers | Acid-catalyzed | nih.gov |

This table illustrates general methods for O-allylation applicable to 5-hydroxy-1-tetralone.

Directed Allylation Strategies

While less direct for the synthesis of the target molecule, directed allylation strategies are noteworthy for their ability to control the position of allylation on an aromatic ring. These methods are typically employed when direct etherification is not feasible or when C-allylation is desired. For the specific synthesis of this compound, where O-allylation is the goal, these methods are less relevant but provide context for allylation chemistry.

It is important to note that the product of the Williamson ether synthesis, an allyl aryl ether, can potentially undergo a Claisen rearrangement upon heating, which would result in the migration of the allyl group from the oxygen to the ortho position (C-6) of the aromatic ring. This thermal rearrangement is a well-known reaction of allyl aryl ethers.

Asymmetric Synthesis of Chiral Tetrahydronaphthalenone Derivatives

The creation of chiral tetrahydronaphthalenone derivatives from achiral precursors is paramount for accessing enantiomerically pure compounds. This is achieved through several sophisticated asymmetric strategies, including dearomatization reactions, transformations mediated by chiral catalysts, and dynamic kinetic resolution processes.

Enantioselective Dearomatization Reactions

Catalytic asymmetric dearomatization (CADA) of naphthalene derivatives, particularly naphthols, represents a direct and powerful strategy for constructing chiral naphthalenones. This approach transforms a flat, aromatic system into a three-dimensional structure, creating a chiral center in a single step.

One prominent method involves the organocatalytic asymmetric chlorinative dearomatization of naphthols. This reaction provides access to chiral naphthalenones featuring a chlorine-bearing all-substituted stereocenter with high yields and enantioselectivity. For instance, using a cinchona alkaloid-derived organocatalyst, various naphthol derivatives can be successfully chlorinated to yield the desired chiral products.

Another effective strategy is the asymmetric dearomatization of naphthols through an electrophilic amination reaction catalyzed by a chiral phosphoric acid. This protocol furnishes functionalized β-naphthalenone compounds that possess a chiral quaternary carbon center, achieving excellent yields and high enantioselectivity (up to 99% yield and 96% enantiomeric excess, or ee). mdpi.com

The table below summarizes representative results from organocatalytic asymmetric chlorinative dearomatization of a naphthol derivative.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (DHQD)₂PHAL | Toluene | 94 | 52 |

| (DHQD)₂PHAL | CCl₄ | - | 54 |

| (DHQD)₂AQN | Toluene | 95 | 73 |

| (DHQ)₂AQN | Toluene | 96 | 75 |

| Data sourced from studies on asymmetric chlorination of naphthol derivatives. |

Chiral Catalyst-Mediated Transformations

Chiral catalysts are instrumental in converting prochiral or racemic tetralone precursors into enantioenriched products. These transformations include asymmetric alkylations, conjugate additions, and rearrangement reactions, offering versatile pathways to chiral tetrahydronaphthalenones.

Asymmetric Alkylation: The enantioselective alkylation of tetralone enolates is a well-established method for creating chiral centers at the α-position to the carbonyl group. Phase-transfer catalysis using cinchona alkaloid-derived catalysts has been successfully applied to the alkylation of substituted 2-tetralones, yielding key intermediates for bioactive molecules like dezocine with good yield and enantioselectivity. nih.govscilit.com Furthermore, iridium-catalyzed intermolecular asymmetric allylic alkylation of β-tetralones provides an efficient route to highly enantioenriched tetralones, which can serve as precursors to chiral β-naphthols. acs.org

Asymmetric Conjugate Addition and Annulation: Chiral 1-tetralones bearing a remote quaternary stereocenter at the C4 position can be synthesized through a two-step sequence involving a Palladium-catalyzed asymmetric 1,4-addition to a cyclopentenone, followed by a Rhodium-catalyzed C-C bond activation and intramolecular C-H functionalization. nih.gov This method effectively transfers a stereocenter from a precursor to a remote position in the final tetralone product. nih.gov Tandem reactions, such as a Michael addition followed by an ipso-substitution of a nitro group in 2'-nitrochalcones, can also assemble 1-tetralones with two adjacent chiral centers in a highly diastereoselective manner. acs.org

The table below showcases the efficiency of an Iridium-catalyzed asymmetric allylic alkylation of β-tetralone.

| Entry | Allylic Carbonate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Methyl cinnamyl carbonate | 73 (over two steps) | 90 |

| 2 | Methyl allyl carbonate | 85 | 94 |

| 3 | Methyl (E)-hex-2-en-1-yl carbonate | 80 | 96 |

| 4 | Methyl (E)-4-phenylbut-2-en-1-yl carbonate | 92 | 95 |

| Results for the asymmetric allylic alkylation of β-tetralone using an Ir-catalyst and an Alexakis ligand. acs.org |

Dynamic Kinetic Resolution Approaches in Naphthalenone Synthesis

Dynamic kinetic resolution (DKR) is a highly efficient strategy that combines a rapid racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. princeton.eduwikipedia.org This overcomes the 50% maximum yield limitation of traditional kinetic resolution. princeton.eduwikipedia.org A successful DKR process requires that the rate of racemization is faster than or comparable to the rate of the slower-reacting enantiomer's transformation. princeton.edu

A notable application of this strategy is the synthesis of enantiomerically enriched tetrahydronaphthalen-1-ols. A single Iridium(III) complex can catalyze a one-pot cascade reaction involving the α-alkylation of a tetralone (via hydrogen borrowing) followed by an asymmetric transfer hydrogenation of the in situ-generated racemic α-alkylated tetralone. acs.orgnih.gov The asymmetric transfer hydrogenation step proceeds via DKR, controlling the formation of two contiguous stereocenters with high yields and excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov This approach is versatile, accommodating a wide range of primary alcohols and substituted tetralones. acs.org

Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold is crucial for creating a library of analogues for various applications. Modifications can be performed on the allyl group or directly on the tetrahydronaphthalene ring system.

Modification of the Allyl Group

The allyl ether moiety is a versatile functional group that can undergo a variety of chemical transformations to introduce structural diversity.

Claisen Rearrangement : The aromatic Claisen rearrangement is a thermally or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangement of an allyl aryl ether. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Heating 5-allyloxy-1-tetralone would likely induce the allyl group to migrate to the ortho position (C6), forming 6-allyl-5-hydroxy-1-tetralone. libretexts.org This reaction proceeds through a concerted, cyclic transition state and results in the formation of a new carbon-carbon bond, fundamentally altering the molecule's connectivity. libretexts.org

Isomerization : The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal position to form a propenyl ether. This transformation is often catalyzed by transition metal complexes, particularly those of ruthenium. researchgate.net This seemingly simple shift of the double bond can significantly impact the electronic properties and subsequent reactivity of the molecule.

Oxidation : The allyl group is susceptible to various oxidative transformations. Allylic oxidation can convert the terminal alkene into an allylic alcohol or an α,β-unsaturated enone, providing handles for further functionalization. frontiersin.orgnih.gov Oxidative cleavage of the double bond, for instance by ozonolysis, would yield an aldehyde, which can be further oxidized to a carboxylic acid.

Dihydroxylation : The double bond of the allyl group can be dihydroxylated to form a diol. Biomimetic iron catalysts, inspired by the naphthalene 1,2-dioxygenase (NDO) enzyme, can perform syn-dihydroxylation on aromatic systems and could potentially be applied to the olefinic bond of the allyl group. nih.gov

Introduction of Substituents on the Tetrahydronaphthalene Ring System

Substituents can be introduced onto both the aromatic (A-ring) and the saturated alicyclic (B-ring) portions of the tetrahydronaphthalene core.

On the Aromatic Ring : The aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.orgtotal-synthesis.com The 5-allyloxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen. lkouniv.ac.in Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be directed primarily to the C6 and C8 positions. mnstate.eduyoutube.com The regioselectivity between these two positions would be influenced by steric hindrance.

On the Tetrahydronaphthalene Ring System : The alicyclic ring can be functionalized, most commonly at the α-position (C2) to the ketone. The ketone can be readily enolized under basic or acidic conditions, and the resulting enol or enolate can react with various electrophiles. uni-saarland.de For example, α-alkylation can be achieved by treating the tetralone with a base and an alkyl halide to introduce new carbon substituents at the C2 position. acs.orgrsc.org

Regioselective Functionalization Strategies for this compound and its Derivatives

The regioselective functionalization of the this compound scaffold is a critical aspect in the synthesis of its derivatives, allowing for the precise introduction of various substituents at specific positions on the molecule. The inherent electronic properties and steric environment of the molecule guide the selectivity of these reactions. Key strategies for regioselective functionalization can be broadly categorized into three main areas: reactions on the aromatic ring, modifications at the α-position to the carbonyl group, and rearrangements involving the allyloxy substituent.

One of the most significant regioselective transformations for this compound is the aromatic Claisen rearrangement. This pericyclic reaction involves the thermal or Lewis acid-catalyzed rearrangement of the allyl group from the oxygen atom to the ortho-position of the aromatic ring. wikipedia.orgchemistrysteps.com In the case of this compound, this predictably leads to the formation of 6-allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone. The reaction proceeds through a concerted wikipedia.orgwikipedia.org-sigmatropic shift, and upon rearrangement, the phenolic proton is readily transferred to restore aromaticity. libretexts.org The high regioselectivity for the C-6 position is driven by the electronic activation of the ortho-position by the oxygen atom and the intramolecular nature of the reaction.

Electrophilic aromatic substitution reactions also provide a viable route for the regioselective functionalization of the aromatic ring. The allyloxy group is an activating, ortho-, para-directing group, which in this bicyclic system corresponds to the C-6 and C-8 positions. However, due to steric hindrance from the adjacent fused aliphatic ring, electrophilic attack is generally favored at the more accessible C-6 position. Reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, can be employed for this purpose. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to achieve regioselective formylation. cambridge.org

Functionalization at the α-position to the carbonyl group (C-2) is another important regioselective strategy. The protons at this position are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations and condensations. The Mannich reaction, for example, allows for the introduction of an aminomethyl group at the C-2 position. nih.govnih.gov This three-component reaction involves the condensation of the ketone with an aldehyde (often formaldehyde) and a primary or secondary amine. researchgate.net Furthermore, modern cross-coupling techniques, such as palladium-catalyzed α-arylation, can be utilized to introduce aryl groups at the C-2 position with high selectivity. berkeley.eduillinois.eduescholarship.org These reactions typically involve the formation of a palladium enolate intermediate which then undergoes reductive elimination with an aryl halide. berkeley.edunih.gov

Below are data tables summarizing these regioselective functionalization strategies.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product |

| Claisen Rearrangement | Heat or Lewis Acid (e.g., BCl₃, TiCl₄) | C-6 | 6-allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone |

| Vilsmeier-Haack Reaction | POCl₃, DMF, then H₂O | C-6 | 6-formyl-5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenone |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Piperidine, Morpholine), Acid catalyst | C-2 | 2-(Aminomethyl)-5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenone |

| Palladium-catalyzed α-Arylation | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base, Aryl Halide | C-2 | 2-Aryl-5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenone |

Detailed Research Findings on Regioselective Functionalization:

| Starting Material | Reaction | Key Reagents | Solvent | Temperature | Yield (%) | Reference |

| This compound | Claisen Rearrangement | N,N-Diethylaniline | - | 210-220 °C | High | General Protocol libretexts.org |

| This compound | Vilsmeier-Haack | POCl₃, DMF | Dichloromethane | 0 °C to rt | Moderate to Good | General Protocol nrochemistry.comcambridge.org |

| 5-Methoxy-1-tetralone (analogous substrate) | Mannich Reaction | Paraformaldehyde, Piperidine HCl | Ethanol | Reflux | ~70% | Analogous to nih.gov |

| 5-Methoxy-1-tetralone (analogous substrate) | Pd-catalyzed α-Arylation | Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 80-110 °C | Good to Excellent | Analogous to berkeley.eduillinois.edu |

Chemical Reactivity and Transformation of 5 Allyloxy 1,2,3,4 Tetrahydro 1 Naphthalenone

Rearrangement Reactions Involving the Allyloxy Group

The presence of the allyloxy group attached to the naphthalene ring system makes 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone a prime candidate for thermally induced sigmatropic rearrangements. These reactions, which involve the concerted reorganization of electrons, are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds.

Claisen Rearrangement and its Variants

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement that occurs in allyl aryl ethers upon heating. This process involves the intramolecular rearrangement of the allyl group to a new position on the aromatic ring.

The aromatic Claisen rearrangement is a well-documented thermal process that transforms allyl aryl ethers into their corresponding ortho-allyl phenols. This reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. The initial product is a non-aromatic intermediate which then tautomerizes to the stable phenolic form, restoring aromaticity.

General Reaction Scheme for Aromatic Claisen Rearrangement

| Reactant | Conditions | Product |

| Allyl Aryl Ether | Heat | o-Allylphenol |

The Claisen rearrangement of allyl naphthyl ethers, such as this compound, is expected to primarily yield the ortho-rearranged product. In this case, the allyl group would migrate to the 6-position of the tetralone ring.

However, if both ortho positions are blocked by other substituents, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. This two-step process, known as a tandem Claisen-Cope rearrangement, results in the formation of a p-allyl phenol (B47542).

Predicted Claisen Rearrangement Products of this compound

| Reactant | Rearrangement Pathway | Predicted Product |

| This compound | Ortho-Claisen Rearrangement | 6-Allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone |

| This compound (with blocked ortho positions) | Para-Claisen Rearrangement (via Cope) | 8-Allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone |

The Claisen rearrangement is a classic example of a rsc.orgrsc.org-sigmatropic shift, a concerted pericyclic reaction governed by the principles of orbital symmetry. The reaction proceeds through a chair-like transition state, which is generally favored over a boat-like conformation. This concerted mechanism means that bond breaking and bond formation occur simultaneously, without the formation of a discrete intermediate. The aromatic Claisen rearrangement is driven by the formation of a stable aromatic phenol from the dienone intermediate.

Cope Rearrangement in Allyloxy Systems

The Cope rearrangement is another significant rsc.orgrsc.org-sigmatropic rearrangement, involving the isomerization of 1,5-dienes. As mentioned earlier, it often follows an initial Claisen rearrangement when the ortho positions of an allyl aryl ether are substituted. In such cases, the initially formed ortho-allyl intermediate, which is a 1,5-diene, undergoes a Cope rearrangement to move the allyl group to the para position. The driving force for this rearrangement is often the relief of steric strain and the subsequent re-aromatization to a stable phenolic system.

Reactions of the Ketone Functionality

The ketone group in this compound, being part of the tetralone structure, can undergo a variety of reactions typical of cyclic ketones. These include reduction, oxidation, and reactions involving the α-methylene group.

Common Reactions of the 1-Tetralone (B52770) Ketone Functionality

| Reaction Type | Reagents and Conditions | Product Type |

| Reduction | ||

| To Alcohol | NaBH₄, MeOH or LiAlH₄, Et₂O | 1,2,3,4-Tetrahydro-1-naphthalenol |

| To Alkane (Clemmensen) | Zn(Hg), HCl | 1,2,3,4-Tetrahydronaphthalene |

| To Alkane (Wolff-Kishner) | H₂NNH₂, KOH, heat | 1,2,3,4-Tetrahydronaphthalene |

| Oxidation | ||

| Baeyer-Villiger | m-CPBA or other peroxy acids | Lactone |

| Reactions at α-Position | ||

| Aldol Condensation | Base or acid catalyst, Aldehyde/Ketone | α,β-Unsaturated ketone |

| Alkylation | Base (e.g., LDA), Alkyl halide | α-Alkyl tetralone |

| Bromination | Br₂, HBr | α-Bromo tetralone |

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenol, using standard reducing agents like sodium borohydride or lithium aluminum hydride. Complete reduction to the methylene (B1212753) group to form 5-allyloxy-1,2,3,4-tetrahydronaphthalene can be achieved through methods such as the Clemmensen or Wolff-Kishner reduction.

Oxidation: The Baeyer-Villiger oxidation of the cyclic ketone would lead to the formation of a lactone, where an oxygen atom is inserted between the carbonyl carbon and the adjacent aromatic carbon.

Reactions at the α-Methylene Group: The protons on the carbon atom adjacent to the ketone (the α-position) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, including aldol condensations with aldehydes or ketones, alkylation with alkyl halides, and halogenation.

Carbonyl Reductions and Oxidations

The ketone functionality of the α-tetralone core is a primary site for reduction reactions. A variety of reducing agents can be employed to convert the carbonyl group into a hydroxyl group, yielding 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenol. The stereochemical outcome of this reduction can often be controlled through the selection of specific reagents. For instance, microbial or enzymatic reductions are known to produce enantiomerically pure alcohols from parent α-tetralones. nih.gov

Common chemical reducing agents are also effective. The use of sodium borohydride (NaBH₄) in an alcoholic solvent typically provides the corresponding secondary alcohol in high yield. More complex hydride reagents can offer higher degrees of stereoselectivity. While less common for ketones, oxidation of the carbonyl group, such as in the Baeyer-Villiger oxidation, would lead to the formation of a lactone.

| Reaction | Reagent(s) | Product | Notes |

|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄), Methanol (MeOH) | 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenol | A standard, high-yield reduction of the carbonyl to a secondary alcohol. |

| Biocatalytic Reduction | Fungal strains (e.g., Absidia cylindrospora) | (S)-5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenol | Can provide high enantiomeric excess (ee). nih.gov |

| Reduction with Calcium | Calcium (Ca), Liquid Ammonia (NH₃) | 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenol | Effective reduction of the ketone to an alcohol. wikipedia.org |

Nucleophilic Additions to the Ketone

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the ketone to form tertiary alcohols. For example, the reaction with phenylmagnesium bromide would yield 1-phenyl-5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenol. wikipedia.org

Condensation reactions are also characteristic of the α-tetralone structure. The Pfitzinger reaction, which involves the reaction of the ketone with isatin in the presence of a base, can be used to synthesize quinoline-4-carboxylic acid derivatives. wikipedia.org Furthermore, the reactive α-methylene group adjacent to the carbonyl can participate in base-catalyzed aldol condensations or be functionalized through other means.

| Reaction Type | Reagent(s) | Product Type | Example |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halide (e.g., PhMgBr) | Tertiary Alcohol | Yields 1-phenyl-5-allyloxy-1,2,3,4-tetrahydro-1-naphthalenol. wikipedia.org |

| Pfitzinger Reaction | Isatin, Base (e.g., KOH) | Benzacridine Carboxylic Acid | Forms a complex heterocyclic system. wikipedia.org |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Converts the carbonyl group to an exocyclic double bond. |

Transformations of the Tetrahydro Aromatic Ring

The partially saturated aromatic ring offers pathways for both increasing and decreasing its level of unsaturation, as well as for substitution on the aromatic portion.

Hydrogenation and Dehydrogenation Reactions

The aromatic portion of the tetralone can be reduced under specific conditions. The Birch reduction, using sodium or lithium in liquid ammonia with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene, yielding 5-Allyloxy-1,4,7,8-tetrahydro-1-naphthalenone. wikipedia.orgpearson.com Catalytic hydrogenation using catalysts like platinum, palladium, or nickel under hydrogen pressure can lead to the saturation of the aromatic ring, although this may also reduce the allyl double bond and the ketone.

Conversely, the tetrahydroaromatic ring can be aromatized to a naphthalene system. This dehydrogenation is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) or by using chemical oxidants like sulfur or selenium at high temperatures. This would transform the tetralone into 5-Allyloxy-1-naphthalenone.

| Reaction | Reagent(s) | Product | Notes |

|---|---|---|---|

| Birch Reduction | Na or Li, NH₃(l), EtOH | 5-Allyloxy-1,4,7,8-tetrahydro-1-naphthalenone | Selective reduction of the aromatic ring. wikipedia.orgpearson.com |

| Dehydrogenation (Aromatization) | Palladium on Carbon (Pd/C), Heat | 5-Allyloxy-1-naphthalenone | Converts the tetralin ring to a naphthalene ring. |

Electrophilic Aromatic Substitution (where applicable)

The benzene (B151609) ring of the 5-allyloxytetralone system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are controlled by the two existing substituents: the allyloxy group and the fused aliphatic ring. The allyloxy group is an activating, ortho-, para-directing group. The fused ring acts as an alkyl substituent, which is also weakly activating and ortho-, para-directing.

Given that the allyloxy group is at the C5 position, it strongly directs incoming electrophiles to the C6 (ortho) and C8 (para) positions. The C8 position is sterically hindered by the adjacent fused ring. Therefore, electrophilic substitution is most likely to occur at the C6 position. Standard electrophilic aromatic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the corresponding 6-substituted products. lkouniv.ac.intotal-synthesis.com

Transition Metal-Catalyzed Reactions

The allyl group is particularly amenable to a variety of powerful transformations catalyzed by transition metals, especially palladium.

Palladium-Catalyzed Transformations

The allyl ether moiety is a versatile handle for numerous palladium-catalyzed reactions. One of the most significant is the Tsuji-Trost allylation, where the allyl group can be transferred to a nucleophile. youtube.com This reaction proceeds via a π-allylpalladium intermediate, formed by the oxidative addition of a Pd(0) catalyst to the allyl ether.

Another important transformation is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement that can be catalyzed by Lewis acids or transition metals. scirp.orgresearchgate.net For this compound, a thermal or palladium-catalyzed Claisen rearrangement would be expected to yield 6-allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone. This reaction involves the migration of the allyl group from the oxygen atom to the ortho position (C6) of the aromatic ring.

| Reaction | Catalyst/Reagent(s) | Product | Notes |

|---|---|---|---|

| Tsuji-Trost Allylation | Pd(0) catalyst, Nucleophile (Nu⁻) | Nu-Allyl + 5-Hydroxy-1,2,3,4-tetrahydro-1-naphthalenone | Transfers the allyl group to a soft nucleophile. youtube.com |

| Claisen Rearrangement | Heat or Pd(II) catalyst | 6-Allyl-5-hydroxy-1,2,3,4-tetrahydro-1-naphthalenone | A nih.govnih.gov-sigmatropic rearrangement to the ortho position. scirp.orgresearchgate.net |

| Heck Reaction | Pd catalyst, Aryl halide (Ar-X), Base | Aryl-substituted allylic ether | Coupling occurs at the terminal carbon of the allyl double bond. |

Copper-Catalyzed Reactions

Copper catalysis offers a versatile platform for the transformation of allyloxy-containing compounds. While specific studies on this compound are not extensively documented, the reactivity of analogous systems, such as 2-(allyloxy)arylaldehydes, provides significant insight into potential copper-catalyzed transformations. These reactions often proceed through radical cascade cyclizations, leading to the formation of novel heterocyclic structures. For instance, the copper-catalyzed difluoroacetylation of 2-(allyloxy)arylaldehydes results in the formation of chroman-4-one derivatives in moderate to good yields researchgate.net. This type of transformation highlights a practical and efficient method for synthesizing pharmaceutically relevant scaffolds researchgate.net.

These reactions can be initiated by the generation of alkyl radicals which then undergo intermolecular cascade radical cyclization researchgate.net. The versatility of copper catalysis is further demonstrated by its use in various bond-forming reactions, including C-N and C-O bond formation under microwave conditions, to synthesize heterocyclic molecules nih.gov. Copper catalysts, such as Cu(OAc)2 and Cu(OTf)2, have been effectively used in the synthesis of triazoles and furoquinoxalines, respectively nih.gov. Such methodologies could potentially be adapted for intramolecular reactions of this compound, leading to fused ring systems.

A plausible copper-catalyzed intramolecular cyclization of this compound could involve the formation of a copper-coordinated intermediate, followed by an intramolecular attack of the allyl group onto the aromatic ring or the ketone moiety, leading to complex polycyclic structures. The reaction conditions for such transformations are typically mild and exhibit good functional group tolerance sciengine.com.

Table 1: Examples of Copper-Catalyzed Reactions of Allyloxy-Containing Aryl Compounds

| Starting Material | Catalyst | Reagent(s) | Product | Yield (%) | Reference |

| 2-(allyloxy)arylaldehyde | Cu(I) salt | Difluoro reagent | Chroman-4-one derivative | Moderate to Good | researchgate.net |

| Aryl nitrile and amine | Cu(OAc)2 | - | 1,2,4-triazole | Low to Moderate | nih.gov |

| o-phenylenediamine, keto ester, alkyne | Cu(OTf)2 | - | Furoquinoxaline | Good to Excellent | nih.gov |

| Yne-allylic ester and aliphatic amine | CuI | - | Pyrrole derivative | Good | sciengine.com |

Photoredox Catalysis for Allyloxy-Containing Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions nih.gov. This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of radical intermediates wikipedia.org. For allyloxy-containing systems, photoredox catalysis can facilitate reactions such as deprotection and functionalization.

While specific photoredox-catalyzed reactions of this compound are not explicitly detailed in the literature, the principles can be extrapolated from related systems. For example, a photoredox- or metal-catalyzed three-component cyanoalkylsulfonylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes has been developed, yielding cyanoalkylsulfonylated benzoxepines in moderate to good yields rsc.org. This transformation demonstrates the potential for complex bond formations initiated by photoredox catalysis rsc.org.

Furthermore, vitamin B12, a natural cobalt complex, has been employed in the photochemical deprotection of (allyloxy)arenes researchgate.net. This process involves the reduction of the cobalt center to its "supernucleophilic" Co(I) form, which can react with the allyloxy group researchgate.net. Such a strategy could be applicable to this compound for the selective cleavage of the allyl ether.

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst by visible light, followed by either an oxidative or reductive quenching cycle. In the context of an allyloxy-containing system, the excited photocatalyst could interact with the allyl group or another reaction component to generate a radical species, which then undergoes further transformations.

Table 2: Examples of Photoredox-Catalyzed Reactions Involving Allyloxy and Related Systems

| Substrate | Photocatalyst | Reagent(s) | Product Type | Key Transformation | Reference |

| 1-(allyloxy)-2-(1-arylvinyl)benzenes | Not specified | K2S2O5, cycloketone oxime ester | Cyanoalkylsulfonylated benzoxepine | Three-component cyanoalkylsulfonylation | rsc.org |

| (Allyloxy)arenes | Vitamin B12 / TiO2 | MeOH (electron donor) | Phenol | Deprotection of allyl ether | researchgate.net |

| α-Amino acids | Iridium complex | Not specified | Allylic amines | α-Alkenylation | acs.org |

| Aldehydes | Not specified | α-Bromo carbonyls | α-Alkylated aldehydes | Dual photoredox and organocatalysis | nih.gov |

Cycloaddition Reactions (e.g., [4+2] cycloadditions)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings mdpi.com. The dienophile component in this compound is the allyl group. This alkene can potentially react with a conjugated diene to form a new six-membered ring. The feasibility and outcome of such a reaction would depend on the electronic nature of the diene and the reaction conditions.

While there are no specific reports on the participation of this compound in Diels-Alder reactions, the general principles of [4+2] cycloadditions can be applied. The allyloxy group, being an electron-donating group, might slightly activate the double bond of the allyl moiety towards electron-deficient dienes. However, steric hindrance from the bulky tetralone scaffold could influence the reactivity and stereoselectivity of the cycloaddition.

An intramolecular Diels-Alder reaction could also be envisioned if a diene functionality were to be introduced elsewhere in the molecule. Such a transformation would lead to the rapid construction of a complex, polycyclic framework. For instance, thermally-induced intramolecular [4+2] cycloadditions have been reported for allylamino- or allyloxy-tethered alkylidenecyclopropanes researchgate.net. This suggests that with appropriate structural modifications, the allyloxy group of this compound could participate in intramolecular cycloadditions.

The pentadehydro-Diels–Alder (PDDA) reaction is another variant of cycloaddition that involves dehydrobenzenoid compounds and can be used to synthesize polycyclic aromatic compounds mdpi.com. While not directly applicable to the parent compound, this highlights the broad scope of cycloaddition strategies in building molecular complexity.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone.

¹H NMR Spectroscopic Characterization

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms within the molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the assignment of each proton.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The allyloxy group introduces characteristic signals for the vinyl and methylene (B1212753) protons. The tetrahydronaphthalenone core gives rise to signals for the three methylene groups, which often appear as complex multiplets due to their diastereotopic nature.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.0 | m | 1H | -OCH₂CH =CH₂ |

| ~5.4 | dd | 1H | -OCH₂CH=CH ₂ (trans) |

| ~5.3 | dd | 1H | -OCH₂CH=CH ₂ (cis) |

| ~4.6 | d | 2H | -OCH ₂CH=CH₂ |

| ~2.9 | t | 2H | C(4)-H ₂ |

| ~2.6 | t | 2H | C(2)-H ₂ |

Note: This table is a representation of expected values and may not reflect exact experimental data which is not publicly available.

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment.

The spectrum would be expected to show a signal for the carbonyl carbon of the ketone group at a downfield chemical shift. The aromatic carbons, the carbons of the allyloxy group, and the aliphatic carbons of the tetralone ring will each resonate in their characteristic regions.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198 | C=O (C-1) |

| ~158 | Ar-C (C-5) |

| ~145 | Ar-C (C-8a) |

| ~133 | -OCH₂C H=CH₂ |

| ~130 | Ar-C (C-7) |

| ~122 | Ar-C (C-4a) |

| ~118 | -OCH₂CH=C H₂ |

| ~115 | Ar-C (C-6) |

| ~110 | Ar-C (C-8) |

| ~69 | -OC H₂CH=CH₂ |

| ~40 | C-2 |

| ~30 | C-4 |

Note: This table is a representation of expected values and may not reflect exact experimental data which is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra by revealing correlations between nuclei.

Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, COSY would show correlations between the protons of the three adjacent methylene groups in the tetralone ring (H-2, H-3, and H-4). It would also confirm the connectivity within the allyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms (¹J-coupling). This technique is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (typically over two to three bonds, ²J and ³J). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methylene protons of the allyloxy group to the aromatic carbon C-5, confirming the position of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be used to confirm the molecular formula C₁₃H₁₄O₂.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The eluted compound would then enter the mass spectrometer, providing a mass spectrum that can be used for identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, with potential fragment ions arising from the loss of the allyl group or other characteristic cleavages of the tetralone ring system.

Collision-Induced Dissociation (CID) Studies

Detailed experimental data from collision-induced dissociation (CID) studies specifically for this compound are not extensively available in the public domain. However, the fragmentation patterns of related tetralone structures, such as 1-tetralone (B52770), have been investigated. For instance, the mass spectrum of 1-tetralone shows prominent peaks that can be attributed to specific fragmentation pathways, providing a basis for predicting the behavior of its derivatives.

In a hypothetical CID experiment on protonated this compound, fragmentation would be expected to initiate at the most labile bonds. Key fragmentation pathways would likely involve the allyloxy side chain and the tetralone ring system. Expected fragmentation patterns could include the loss of the allyl group, cleavage of the ether bond, and characteristic ring fissions of the tetralone core. The study of such fragmentation is crucial for the structural confirmation of synthesized analogues and for identifying the compound in complex mixtures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While a specific IR spectrum for this compound is not readily found in spectral databases, the expected characteristic absorption bands can be inferred from the spectra of its parent molecule, 1-tetralone, and related structures. chemicalbook.com

The IR spectrum of 1-tetralone exhibits strong absorption bands corresponding to the carbonyl group (C=O) and the aromatic ring. chemicalbook.com For this compound, the spectrum would be more complex due to the presence of the allyloxy group.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1680 | Carbonyl stretching vibration |

| C=C (Aromatic) | ~1600, ~1450 | Aromatic ring stretching |

| C-O-C (Ether) | ~1250, ~1050 | Asymmetric and symmetric stretching |

| =C-H (Allyl) | ~3080 | Vinylic C-H stretching |

| C=C (Allyl) | ~1645 | Alkene C=C stretching |

| C-H (Aliphatic) | ~2950-2850 | Aliphatic C-H stretching |

These predicted values are based on the known absorption frequencies of similar functional groups and provide a reference for the experimental analysis of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-tetralone, a core component of the target molecule, shows absorption maxima that are characteristic of its electronic structure. The introduction of an allyloxy group at the 5-position is expected to influence the electronic environment of the aromatic ring, potentially causing a shift in the absorption maxima (λmax).

While specific experimental UV-Vis data for this compound is not available, the spectrum would likely exhibit absorptions related to the π → π* and n → π* transitions of the substituted aromatic ketone system.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~250 | Aromatic Ring |

| n → π | ~300 | Carbonyl Group |

The exact positions of these maxima would be influenced by the solvent used for the analysis and the electronic effects of the allyloxy substituent.

X-ray Crystallography for Solid-State Structure Determination

A definitive three-dimensional structure of this compound in the solid state can only be determined through single-crystal X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the allyloxy group relative to the tetralone ring system.

Currently, there are no published crystal structures for this compound in crystallographic databases. The acquisition of such data would require the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a primary computational tool for investigating reaction mechanisms, offering insights into the electronic structure and energetics of molecules and reactions. mdpi.com For a molecule like 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone, which possesses an allyl aryl ether moiety, a key potential reaction is the Claisen rearrangement, a taylorandfrancis.comtaylorandfrancis.com-sigmatropic shift. organic-chemistry.orgwikipedia.org DFT calculations are instrumental in elucidating the intricate details of such pericyclic reactions.

Prediction of Regioselectivity in Rearrangements

The aromatic Claisen rearrangement of this compound could theoretically yield different regioisomers. DFT calculations can predict the most likely product by comparing the activation energies for the formation of different possible intermediates and transition states. rsc.org For instance, the rearrangement could proceed to the ortho-position (C6) or, if that position were blocked, potentially to the para-position (C8) following a subsequent Cope rearrangement. organic-chemistry.org By modeling these pathways, DFT can determine the relative energy barriers, thus predicting the regiochemical outcome of the reaction.

Transition State Analysis and Energy Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states. Using DFT, researchers can locate the geometry of the cyclic transition state of the Claisen rearrangement. nih.gov Frequency calculations are then performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the simultaneous breaking of the O-Callyl bond and formation of the C-Callyl bond). mdpi.com The calculated energy difference between the ground state reactant and the transition state provides the activation energy barrier, a key kinetic parameter. Studies on similar allyl aryl ethers have successfully used DFT to calculate these barriers and understand how substituents and solvents affect reaction rates. rsc.org

Conformational Analysis of the Allyloxy Group and Naphthalenone Ring

The three-dimensional structure and conformational preferences of this compound are critical to its reactivity. The flexibility of the allyloxy group and the puckering of the tetrahydronaphthalenone ring mean the molecule can exist in multiple conformations. Computational methods, particularly DFT, can be used to perform a Potential Energy Surface (PES) scan by systematically rotating the dihedral angles of the allyloxy side chain. nih.gov This process identifies the lowest energy (most stable) conformers.

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. While often used for large biomolecular systems, MD can also be applied to smaller molecules to study their conformational dynamics in different solvents or to simulate the stability of interactions with other molecules. nih.govbu.edu

For this compound, MD simulations could explore how solvent molecules interact with the compound and influence its conformational preferences, which in turn could affect reaction rates. In the context of its potential biological activity, as seen with other tetralone derivatives that act as enzyme inhibitors, MD simulations are a powerful tool for assessing the stability of the molecule's binding mode within a protein's active site. nih.gov However, no MD studies specifically focused on the reactivity or interactions of this compound have been reported.

Biological Activity Potential in Vitro Studies

In Vitro Enzyme Inhibition Studies

The potential for 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone to act as an enzyme inhibitor has been explored, with a focus on enzymes involved in the inflammatory cascade.

Specific in vitro studies evaluating the direct inhibitory activity of this compound against Cyclooxygenase-I (COX-I) and Cyclooxygenase-II (COX-II) enzymes are not prominently detailed in the current body of scientific literature. While the broader class of tetralone derivatives has been investigated for various biological activities, including anti-inflammatory effects, specific IC50 values or percentage inhibition data for this compound against COX isoforms are not available.

Similarly, dedicated in vitro assays to determine the inhibitory potential of this compound against lipoxygenase enzymes, such as 5-Lipoxygenase (5-LOX), have not been specifically reported. The development of dual COX/5-LOX inhibitors is a significant area of research for anti-inflammatory agents, but the contribution of this specific compound to 5-LOX inhibition remains to be elucidated through direct enzymatic assays.

In Vitro Antioxidant Activity Evaluation

The capacity of a compound to neutralize free radicals is a key indicator of its potential antioxidant activity.

There is a lack of specific published data from in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, for this compound. These assays are fundamental in determining the antioxidant potential of a chemical entity, but results for this particular compound are not currently available in scientific databases.

In Vitro Antimicrobial and Antifungal Evaluations

Investigations into the efficacy of this compound against various microbial and fungal strains have not been specifically documented in the available research. Therefore, its potential activity as an antimicrobial or antifungal agent is yet to be determined.

In Vitro Receptor Binding Affinity Studies (e.g., 5-HT1A, D2, alpha1 receptors for related structures)

While direct binding data for this compound is limited, extensive research has been conducted on structurally related N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazine derivatives. These studies provide valuable insights into how modifications of the tetralone scaffold influence binding affinity at various G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (B1211576) (D2), and adrenergic (alpha1) receptors.

Research has shown that the tetrahydronaphthalene nucleus is a key pharmacophoric element for high affinity at the 5-HT1A receptor. nih.govnih.gov The nature of the substituent on the piperazine ring and the length of the alkyl chain connecting it to the tetralone structure significantly modulate both affinity and selectivity. For instance, compounds with a hexanamide linker attached to the tetrahydronaphthalene core have been shown to be potent 5-HT7 receptor agents, while also retaining affinity for 5-HT1A and D2 receptors. nih.govnih.gov

Studies on these related structures indicate that lipophilic substituents on the arylpiperazine moiety can lead to high-affinity agonists at serotonergic receptors. nih.gov The selectivity profile against D2 and alpha1 receptors is a critical aspect of this research, as it determines the potential for off-target effects. The data suggests that subtle structural modifications can significantly alter the selectivity of these compounds. nih.gov

The following table presents binding affinity data for representative compounds that share the core 1,2,3,4-tetrahydronaphthalen-1-yl structure, illustrating the impact of various substituents on receptor binding.

| Compound Analogue Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | 1.1 | nih.gov |

| 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT1A | 168 | nih.gov |

| 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | D2 | >1000 | nih.gov |

| 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT7 | 0.13 | nih.gov |

| 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | 5-HT1A | 49 | nih.gov |

| 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide | D2 | 150 | nih.gov |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT7 | 0.58 | nih.gov |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | 5-HT1A | 188 | nih.gov |

| N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide | D2 | 142 | nih.gov |

Synthetic Applications and Chemical Utility

5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone as a Building Block in Complex Organic Synthesis

The tetralone framework is a common motif in numerous natural products and biologically active molecules, making it a sought-after starting material for synthetic chemists. The presence of the 5-allyloxy group adds a layer of chemical functionality that can be exploited for further molecular elaboration, either in its native form or after strategic modification.

The creation of all-carbon quaternary stereocenters remains a formidable challenge in organic synthesis. The α-position of the ketone in this compound is a prime location for the introduction of such a stereocenter. Through enolate chemistry, this position can be deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then be subjected to alkylation with various electrophiles.

The diastereoselective alkylation of related tetralone systems has been demonstrated to be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. For the synthesis of a quaternary center, a sequential alkylation strategy can be employed. The first alkylation introduces a substituent at the α-position, and a subsequent deprotonation and alkylation with a different electrophile can forge the quaternary center. The stereochemical outcome of these reactions can often be controlled through the use of chiral auxiliaries or catalysts.

Table 1: Representative Conditions for α-Alkylation of Tetralones

| Step | Reagents and Conditions | Purpose |

| 1 | Lithium diisopropylamide (LDA), THF, -78 °C | Enolate formation |

| 2 | Alkyl halide (e.g., CH₃I, BnBr) | Introduction of the first substituent |

| 3 | Repeat Step 1 | Formation of the second enolate |

| 4 | Second alkyl halide | Formation of the quaternary center |

This table presents generalized conditions based on known transformations of tetralone scaffolds.

The dual functionality of this compound makes it an excellent scaffold for the synthesis of a variety of heterocyclic compounds. The allyloxy group, in particular, is a versatile handle for intramolecular cyclization reactions.

One powerful transformation is the tandem Claisen rearrangement/intramolecular cyclization. Upon heating, the allyl group can undergo a nih.govnih.gov-sigmatropic rearrangement, migrating from the oxygen atom to the adjacent carbon atom of the aromatic ring. This rearrangement typically yields an ortho-allyl phenol (B47542) intermediate. The newly installed allyl group and the ketone can then participate in subsequent intramolecular cyclization reactions to form new heterocyclic rings fused to the tetralone core. For instance, oxidative cyclization of the ortho-allyl phenol can lead to the formation of a furan (B31954) or pyran ring.

Furthermore, the ketone functionality can be used to construct spirocyclic heterocycles. Condensation of the ketone with bifunctional reagents can lead to the formation of five- or six-membered heterocyclic rings spiro-fused at the C1 position of the naphthalenone. For example, reaction with a hydrazine (B178648) derivative could yield a spiro-pyrazoline, while reaction with a compound containing both a thiol and an amine group could lead to a spiro-thiazolidine.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Key Intermediate/Reagent | Resulting Heterocycle |

| Tandem Claisen Rearrangement/Cyclization | ortho-Allyl phenol | Fused furan or pyran |

| Spirocyclization | Hydrazine derivatives | Spiro-pyrazoline |

| Spirocyclization | Amino-thiols | Spiro-thiazolidine |

This table outlines plausible synthetic pathways based on the known reactivity of the functional groups present in the molecule.

Potential for Developing Chiral Ligands or Catalysts

The development of novel chiral ligands and catalysts is crucial for advancing asymmetric synthesis. The rigid scaffold of this compound provides a solid foundation for the design of such molecules. The strategic placement of coordinating heteroatoms and the introduction of chirality are key steps in this process.

One approach involves the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved with high enantioselectivity using a variety of chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The resulting chiral hydroxyl group can then serve as a coordinating site or be further functionalized. For instance, the hydroxyl group can be converted into a phosphinite or other phosphorus-containing group to create a chiral phosphine (B1218219) ligand. The allyloxy group can also be modified or replaced to introduce additional coordinating atoms.

Alternatively, the aromatic ring can be functionalized to introduce phosphine groups. For example, after conversion of the allyloxy group to a hydroxyl group, it can be transformed into a triflate, which can then undergo a palladium-catalyzed phosphination reaction. The combination of a chiral center at the C1 position (from the reduced ketone) and a phosphine group on the aromatic ring could lead to the formation of a P,O-type bidentate ligand. Such ligands have shown great promise in a variety of asymmetric catalytic reactions.

Exploration as a Medicinal Chemistry Scaffold for Novel Bioactive Compounds

The tetralone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of tetralone have been investigated for their potential as anticancer, antibacterial, and antipsychotic agents. The this compound molecule presents an attractive starting point for the development of novel therapeutic agents due to the potential for diversification at multiple positions.

The 5-alkoxy-tetralone motif is found in compounds that exhibit affinity for dopamine (B1211576) receptors. The allyloxy group in the target molecule could serve as a point for modification to explore structure-activity relationships (SAR) for dopamine receptor ligands. For instance, the allyl group can be readily transformed into other functional groups, such as an alcohol, an epoxide, or an aldehyde, which can then be used to attach various pharmacophoric fragments.

Furthermore, the heterocyclic compounds derived from this scaffold, as discussed in section 7.1.2, represent a rich source of potential new drug candidates. The fusion of additional heterocyclic rings to the tetralone core can significantly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, leading to new interactions with biological targets. The exploration of these derivatives could lead to the discovery of novel compounds with a range of pharmacological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Allyloxy-1,2,3,4-tetrahydro-1-naphthalenone, and how can purity be maximized?

- Methodology : Begin with allylation of 1,2,3,4-tetrahydro-1-naphthalenone using allyl bromide in anhydrous DMF, catalyzed by K₂CO₃ at 60–80°C under nitrogen. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (60–75%) requires strict control of stoichiometry and reaction time. Purity (>95%) can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

- Key Considerations : Avoid hydrolysis of the allyl ether by ensuring anhydrous conditions. Use inert gas purging to prevent oxidation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm allyloxy substitution (δ 4.5–5.5 ppm for allyl protons, δ 70–80 ppm for ether carbons).

- IR Spectroscopy : Validate carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodology :

- Computational Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Reactivity Analysis : Compare activation energies for endo vs. exo pathways with dienophiles like maleic anhydride.

Q. How can contradictions in reported melting points for similar naphthalenone derivatives be resolved?

- Methodology :

- Comparative Analysis : Compile literature data (e.g., NIST WebBook) for 3,4-dihydro-6-methoxy-1(2H)-naphthalenone (mp 113°C) and assess crystallinity differences due to substituents .

- Experimental Replication : Recrystallize the compound from ethanol/water and use differential scanning calorimetry (DSC) to measure phase transitions.

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology :

- Chiral Catalysts : Employ Sharpless epoxidation conditions or Jacobsen’s Mn(III)-salen complexes to induce asymmetry during allylation.

- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) to determine enantiomeric excess (ee).

Theoretical and Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.